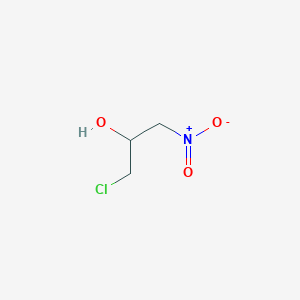

1-Chloro-3-nitropropan-2-ol

Description

Significance of 1-Chloro-3-nitropropan-2-ol within Halonitroalcohol Chemistry

Within the family of halonitroalcohols, this compound is a significant compound due to its utility as a trifunctional building block. The presence of a primary chloro group, a secondary hydroxyl group, and a primary nitro group on a three-carbon chain allows for a range of selective chemical modifications. This structural arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal and materials chemistry. Its ability to undergo intramolecular cyclization reactions is a key feature of its synthetic utility.

Research Context and Scope

Research concerning this compound has primarily focused on its application as a starting material in synthetic organic chemistry. A notable area of investigation involves its conversion into heterocyclic structures, such as isoxazoline (B3343090) derivatives. nih.govguidechem.com The compound's reactivity is explored in the context of creating new molecular frameworks, leveraging the interplay between its three functional groups. The scope of this article is to detail the known chemical properties and synthetic applications of this compound based on published scientific literature.

Data and Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the following tables.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 1713-83-3 nih.govlookchem.com |

| Molecular Formula | C₃H₆ClNO₃ nih.govlookchem.com |

| Molecular Weight | 139.54 g/mol nih.gov |

| SMILES | C(C(CCl)O)N+[O-] nih.gov |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 265.2 °C at 760 mmHg lookchem.com |

| Density | 1.393 g/cm³ lookchem.com |

| Flash Point | 114.2 °C lookchem.com |

Detailed Research Findings

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of epichlorohydrin (B41342). One specific procedure reports a yield of 80% through the use of lanthanum(III) chloride, tetrabutylammonium (B224687) bromide, and sodium nitrite (B80452) in a diethyl ether and water solvent system. The reaction is carried out at 20°C for a duration of 6 hours. chemicalbook.com This method provides an effective route to this versatile halonitroalcohol from a readily available starting material.

Application in Heterocyclic Synthesis

A significant application of this compound is its use as a precursor for the synthesis of 3-nitroisoxazolines. This transformation is achieved through an intramolecular cyclization reaction. mdpi.comnih.gov In this process, the hydroxyl group and the nitro group, along with the chloro substituent, participate in the formation of the five-membered heterocyclic ring. For instance, the cyclization of this compound (referred to as 3-nitro-2-hydroxy-1-chloropropane in some literature) can be used to prepare the parent 3-nitro-2-isoxazoline. mdpi.comnih.gov This reaction highlights the utility of this compound as a bifunctional molecule capable of constructing complex cyclic systems.

Structure

3D Structure

Properties

CAS No. |

1713-83-3 |

|---|---|

Molecular Formula |

C3H6ClNO3 |

Molecular Weight |

139.54 g/mol |

IUPAC Name |

1-chloro-3-nitropropan-2-ol |

InChI |

InChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2 |

InChI Key |

GHOZXWSYKQABAS-UHFFFAOYSA-N |

SMILES |

C(C(CCl)O)[N+](=O)[O-] |

Canonical SMILES |

C(C(CCl)O)[N+](=O)[O-] |

Other CAS No. |

1713-83-3 |

Synonyms |

1-chloro-3-nitro-propan-2-ol |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 Nitropropan 2 Ol

Established Synthetic Routes

The synthesis of 1-chloro-3-nitropropan-2-ol can be achieved through several key pathways, each utilizing different starting materials and reaction mechanisms.

Epichlorohydrin-Based Synthesis

A primary and widely documented method for synthesizing this compound involves the ring-opening of epichlorohydrin (B41342). This reaction is typically carried out using a nitrite (B80452) source. One specific protocol involves the use of sodium nitrite in the presence of a catalytic system. chemicalbook.com

A notable example of this approach employs a mixture of lanthanum(III) chloride and tetrabutylammonium (B224687) bromide as catalysts in a biphasic solvent system of diethyl ether and water. This reaction proceeds at room temperature (20°C) over a period of 6 hours to afford this compound. chemicalbook.com The use of a phase-transfer catalyst like tetrabutylammonium bromide is crucial for facilitating the reaction between the aqueous nitrite salt and the organic epichlorohydrin.

Nitroalkane and Carbonyl Compound Condensation Pathways

The Henry reaction, or nitroaldol reaction, provides another versatile route to β-nitro alcohols, which are precursors to compounds like this compound. tandfonline.compsu.edu This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. tandfonline.comsci-hub.se

While direct synthesis of this compound via a standard Henry reaction is not explicitly detailed in the provided context, the principles of this reaction are fundamental. Generally, the reaction is initiated by a base that deprotonates the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent protonation yields the β-nitro alcohol. The choice of base and reaction conditions is critical to prevent side reactions. tandfonline.com

Catalytic Reduction Approaches

Catalytic reduction is a key transformation in organic synthesis, often employed to convert nitro groups into other functionalities. While the direct synthesis of this compound via catalytic reduction is not a primary route, the reduction of the nitro group in this compound or its derivatives is a significant subsequent reaction. For instance, the reduction of nitroaldol adducts is a common step in the synthesis of more complex molecules, such as beta-blockers. tubitak.gov.tr

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

In the epichlorohydrin-based synthesis, the choice of catalyst and solvent system is paramount. The use of lanthanum(III) chloride in conjunction with tetrabutylammonium bromide in a diethyl ether/water system has been shown to be effective. chemicalbook.com Optimization of this reaction would involve screening different phase-transfer catalysts, Lewis acid catalysts, and solvent ratios to potentially improve reaction time and yield.

For condensation pathways like the Henry reaction, optimization focuses on the choice of catalyst and the control of reaction parameters to maximize the yield of the desired nitroaldol product and minimize side reactions. Various catalysts, including metal chlorides like PbCl₂, have been investigated for Henry-type reactions. sioc-journal.cn The addition of additives such as tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) can also enhance the yield. sioc-journal.cn Temperature control is another critical factor, as higher temperatures can lead to dehydration of the nitro alcohol product to form nitroalkenes. sci-rad.comresearchgate.net

Yield Enhancement and Purity Considerations in Synthesis

Achieving high yields and purity is a central goal in the synthesis of this compound.

In the epichlorohydrin-based synthesis, a reported yield of 80% has been achieved under specific conditions using lanthanum(III) chloride and tetrabutylammonium bromide. chemicalbook.com To further enhance the yield, optimization of reactant stoichiometry, catalyst loading, and reaction time could be explored. Purification of the final product would typically involve techniques such as column chromatography to remove unreacted starting materials and any byproducts.

In the context of nitroalkane condensation reactions, yields can be significantly influenced by the catalyst and additives used. For example, in a related Henry-type reaction, the use of PbCl₂ as a catalyst resulted in a 58% yield, which was improved to a 78% NMR yield (74% isolated yield) with the addition of TBAHS. sioc-journal.cn The purity of the product from these reactions is often addressed through chromatographic purification on silica (B1680970) gel. sioc-journal.cn It is important to note that some impurities may be difficult to separate, highlighting the need for highly selective reaction conditions. sioc-journal.cn

Below is a table summarizing the reaction conditions and yields for the synthesis of this compound and related nitroalcohols.

| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

| Epichlorohydrin-Based | Epichlorohydrin, Sodium Nitrite | Lanthanum(III) chloride, Tetrabutylammonium bromide | Diethyl ether, Water | 20°C | 6 h | 80% | chemicalbook.com |

| Henry-Type Reaction | Aldehyde, Bromonitromethane | Fe, PbCl₂ | CH₃CN | 60°C | 24 h | 53% (isolated) | sioc-journal.cn |

| Optimized Henry-Type | Aldehyde, Bromonitromethane | Fe, PbCl₂, TBAHS | CH₃CN | 60°C | 24 h | 74% (isolated) | sioc-journal.cn |

Chemical Reactivity and Transformation Pathways of 1 Chloro 3 Nitropropan 2 Ol

Cycloaddition Reactions

The structure of 1-Chloro-3-nitropropan-2-ol makes it a suitable precursor for cycloaddition reactions, leading to the formation of valuable heterocyclic systems. These reactions primarily involve the nitroalkane moiety and proceed through intramolecular cyclization, which can be conceptually related to intermolecular cycloaddition principles.

[3+2] Cycloaddition with Nitrile N-Oxides

While this compound itself undergoes an intramolecular cyclization rather than a direct intermolecular reaction with nitrile N-oxides, this cyclization yields a product, 3-nitro-2-isoxazoline, which is also accessible through the [3+2] cycloaddition (32CA) of nitrile N-oxides with alkenes. mdpi.com The 32CA reactions are a powerful tool for constructing five-membered heterocyclic rings. In these reactions, a nitrile N-oxide acts as a three-atom component (TAC) that reacts with a dipolarophile, typically an alkene or alkyne. nih.govrsc.org The reaction between a nitrile N-oxide and an alkene is a well-established, efficient, and highly selective method for synthesizing the 2-isoxazoline skeleton. nih.gov Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms of these reactions, which can proceed via either a one-step or a two-stage one-step mechanism. nih.govrsc.org

Formation of 3-Nitroisoxazoline Derivatives

This compound can be directly converted into 3-nitro-2-isoxazoline. mdpi.comresearchgate.net This transformation is achieved through a cyclization reaction, for instance, in the presence of sodium nitrite (B80452) and alkyl nitrites. mdpi.com This intramolecular process effectively serves as a synthetic equivalent to the intermolecular cycloaddition of a C1 synthon and a C2 synthon, providing a pathway to the 3-nitroisoxazoline core structure. The presence of the nitro group in these heterocyclic compounds makes them valuable intermediates, as the nitro group itself can be transformed into various other functionalities, such as amines, oximes, or nitrosocompounds. nih.gov

The table below summarizes the formation of 3-nitroisoxazoline from this compound.

| Reactant | Reagents | Product | Reference |

| This compound | Sodium nitrite, Alkyl nitrites | 3-Nitro-2-isoxazoline | mdpi.com |

Regioselectivity and Stereochemical Aspects in Cycloadditions

The regioselectivity of [3+2] cycloadditions involving nitrile N-oxides and alkenes is a critical aspect that determines the final structure of the isoxazoline (B3343090) product. Theoretical calculations show that these reactions are often under the control of local interactions between the most electrophilic center on one molecule and the most nucleophilic center on the other. mdpi.com For instance, in the reaction of a nitrile N-oxide with an alkene, the interaction between the oxygen atom of the nitrile N-oxide's CNO group and the carbon atoms of the alkene's C=C double bond dictates the regiochemical outcome. mdpi.comnih.gov This typically leads to a high degree of regioselectivity, favoring the formation of specific isomers, such as 4-nitro- or 5-substituted 3-nitro-2-isoxazolines, depending on the substrates. mdpi.comresearchgate.net

Furthermore, these reactions can exhibit high stereoselectivity. researchgate.net For example, the cycloaddition of nitrones to (E)-3,3,3-trichloro-1-nitroprop-1-ene has been shown to be fully regio- and stereoselective. researchgate.net The stereochemical outcome (e.g., exo vs. endo pathways) can be influenced by factors such as the solvent and the electronic nature of the substituents on the reactants. rsc.org Computational studies indicate that for certain intramolecular [3+2] cycloadditions, the exo pathway is both thermodynamically and kinetically preferred over the endo pathway. rsc.org

Oxidation and Reduction Pathways

The functional groups of this compound allow for straightforward oxidative and reductive transformations, converting it into other useful synthetic intermediates.

Oxidative Transformations to Nitropropanone Analogues

The secondary alcohol group in this compound can be oxidized to a ketone. As a β-nitro alcohol, its oxidation falls under a general class of reactions that yield β-nitro ketones. sci-hub.se These transformations are a key step in various synthetic sequences. The oxidation of β-nitro alcohols to the corresponding β-nitro ketones can be accomplished using a variety of oxidizing agents. sci-hub.se This reaction would convert this compound into 1-chloro-3-nitropropan-2-one, a nitro ketone analogue. Nitro ketones are valuable building blocks in organic synthesis.

Reductive Conversions to Aminoalcohol Derivatives

The nitro group is readily reducible to a primary amine. The reduction of β-nitro alcohols is a standard method for the synthesis of γ-amino alcohols (or more specifically, 1,2-amino alcohols), which are important structural motifs in many biologically active compounds and pharmaceuticals. sci-hub.se The catalytic hydrogenation of nitro alcohols over catalysts like Palladium on carbon (Pd-C) or Platinum(IV) oxide (PtO₂) is a common and efficient method for this conversion. googleapis.comtubitak.gov.tr Applying this to this compound would yield 1-amino-3-chloropropan-2-ol. This amino alcohol derivative serves as a bifunctional building block for further synthetic elaborations.

The table below outlines the general oxidation and reduction pathways for this compound.

| Transformation | Starting Material | General Reagents/Conditions | Product Class | Reference |

| Oxidation | This compound | Standard oxidizing agents for secondary alcohols | Nitropropanone Analogue (1-Chloro-3-nitropropan-2-one) | sci-hub.se |

| Reduction | This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) | Aminoalcohol Derivative (1-Amino-3-chloropropan-2-ol) | sci-hub.segoogleapis.comtubitak.gov.tr |

Nucleophilic Substitution Reactions

The presence of both a chlorine atom and a nitro group, both potential leaving groups, alongside a nucleophilic hydroxyl group, makes this compound a versatile substrate for various nucleophilic substitution reactions.

The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of diverse functional groups. The reaction generally proceeds via an SN2 mechanism, especially with strong nucleophiles.

In the context of related α-chloroalcohols, reactions with nucleophiles such as amines, thiols, and alkoxides lead to the corresponding substitution products. For instance, the reaction with ammonia (B1221849) or primary amines would yield amino alcohols, while reaction with sodium azide (B81097) would introduce the azido (B1232118) group, a precursor to amines or for use in click chemistry.

The nitro group, while generally a poorer leaving group than halides, can also be displaced under certain conditions, particularly when the reaction is facilitated by the electronic nature of the substrate or specific reaction conditions. However, in the case of this compound, the displacement of the chloride is the more facile and commonly observed pathway.

A comparative study of the nucleophilic substitution on analogous halonitroalkanes could provide insights into the relative reactivity of the C-Cl versus the C-NO2 bond. Factors such as the strength of the nucleophile, the solvent, and the temperature can influence the outcome of the reaction, potentially favoring one substitution pathway over the other.

| Nucleophile | Potential Product | Reaction Type |

| Ammonia (NH₃) | 1-Amino-3-nitropropan-2-ol | Nucleophilic Substitution (Amination) |

| Sodium Azide (NaN₃) | 1-Azido-3-nitropropan-2-ol | Nucleophilic Substitution (Azidation) |

| Sodium Hydroxide (B78521) (NaOH) | 3-Nitropropane-1,2-diol | Nucleophilic Substitution (Hydrolysis) |

| Sodium Cyanide (NaCN) | 1-Cyano-3-nitropropan-2-ol | Nucleophilic Substitution (Cyanation) |

The proximate arrangement of the hydroxyl and chloro functionalities in this compound creates an ideal scaffold for intramolecular cyclization reactions. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, results in the formation of a cyclic ether, specifically an epoxide.

The product of this intramolecular cyclization would be (nitromethyl)oxirane. This epoxide is a highly reactive intermediate itself, prone to ring-opening reactions with a variety of nucleophiles. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile would typically attack the less substituted carbon of the epoxide ring.

The formation of the epoxide is a key transformation, as it opens up a plethora of synthetic possibilities for the elaboration of the carbon skeleton and the introduction of new functional groups.

| Reactant | Condition | Product | Reaction Type |

| This compound | Base (e.g., NaOH) | (Nitromethyl)oxirane | Intramolecular Nucleophilic Substitution |

Dehydration Reactions to Unsaturated Nitro Compounds

The elimination of a water molecule from this compound leads to the formation of unsaturated nitro compounds, which are valuable synthetic intermediates.

Dehydration of this compound can lead to the formation of a conjugated nitroalkene. This reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom. Given the structure of the starting material, two primary constitutional isomers could potentially be formed: 1-chloro-3-nitroprop-1-ene or 3-chloro-1-nitroprop-1-ene.

The formation of the conjugated isomer, where the double bond is in conjugation with the nitro group, is generally favored due to the thermodynamic stability afforded by the extended π-system. The electron-withdrawing nature of the nitro group makes the resulting conjugated nitroalkene a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles.

The dehydration of alcohols can be achieved through various methods, both catalytic and non-catalytic.

Non-catalytic dehydration typically requires high temperatures and strong acids, such as concentrated sulfuric acid or phosphoric acid. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

Catalytic dehydration offers milder reaction conditions and often greater selectivity. Solid acid catalysts, such as zeolites, alumina, or supported metal oxides, are commonly employed. These catalysts provide acidic sites that facilitate the dehydration process without the need for corrosive and difficult-to-handle strong acids. The choice of catalyst can influence the product distribution, potentially favoring the formation of a specific isomer of the nitroalkene. For instance, the pore size and acidity of a zeolite catalyst can be tuned to control the regioselectivity of the dehydration reaction.

| Dehydration Method | Reagents/Catalysts | General Conditions |

| Non-Catalytic | Concentrated H₂SO₄ or H₃PO₄ | High Temperature |

| Catalytic | Alumina (Al₂O₃), Zeolites | Moderate to High Temperature |

Computational and Theoretical Investigations of 1 Chloro 3 Nitropropan 2 Ol Reactivity

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like 1-Chloro-3-nitropropan-2-ol, which contains multiple functional groups (chloro, nitro, and hydroxyl), these methods can unravel its complex reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations, for instance using the wb97xd functional with a 6-311+G(d) basis set and a Polarizable Continuum Model (PCM) to simulate solvent effects, are employed to explore reaction mechanisms and regioselectivity. mdpi.com Such calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net

For example, in studies of [3+2] cycloaddition reactions involving related nitro compounds, DFT has been used to calculate activation energies, reaction energies, and various reactivity indices. researchgate.net The B3LYP functional combined with the 6-311G(d,p) basis set is another common choice for assessing reactivity indices within the DFT framework. researchgate.net These approaches allow for a detailed understanding of the thermodynamic and kinetic aspects of reactions, predicting the most likely reaction pathways and product outcomes. mdpi.com

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the flow of electron density during a chemical reaction, providing a more detailed picture of the reaction mechanism than purely energetic considerations. mdpi.comresearchgate.net MEDT has been successfully applied to understand the course of various bimolecular organic processes, including cycloaddition reactions involving nitro compounds. mdpi.com

This theory is particularly useful for classifying reaction mechanisms. For instance, in cycloaddition reactions, MEDT can distinguish between polar mechanisms (one-step synchronous, one-step two-stage, or stepwise zwitterionic) and non-polar mechanisms (which may involve biradical intermediates). mdpi.com By analyzing the changes in electron density along the reaction coordinate, MEDT can explain why certain regio- and stereoisomers are formed preferentially. researchgate.net Recent studies on the extrusion of carboxylic acids, a reaction type relevant to the transformation of derivatives of this compound, show that MEDT can identify one-step, multi-stage mechanisms under non-catalytic conditions. sci-rad.com

Electronic Structure and Reactivity Descriptors

To quantify the reactivity of molecules like this compound, various descriptors derived from its calculated electronic structure are used. These indices help in predicting how the molecule will interact with other reagents.

Global Indices: The global electrophilicity (ω) and nucleophilicity (N) indices are used to classify reactants. For example, a molecule with an electrophilicity index greater than 1.5 eV is considered a strong electrophile. growingscience.com In a reaction, the species with the higher electronic chemical potential (μ) will act as the nucleophile, donating electron density to the electrophile. growingscience.com The flow of electron density can be classified as Forward Electron Density Flux (FEDF) when it proceeds from the nucleophile to the electrophile. mdpi.com

| Compound Type (Illustrative Examples) | Electronic Chemical Potential (μ) [eV] | Global Electrophilicity (ω) [eV] | Global Nucleophilicity (N) [eV] | Classification |

|---|---|---|---|---|

| Nitro-substituted Formonitrile N-oxide | - | 3.68 | <1.0 | Strong Electrophile mdpi.com |

| (Z)-C,N-diphenylnitrone | -3.33 | 1.53 | 3.99 | Nucleophile growingscience.com |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | -5.84 | 3.27 | - | Strong Electrophile growingscience.com |

| Isobutene | - | ≤0.6 | ≥2.5 | Nucleophile mdpi.com |

Local Indices: To predict regioselectivity, local electrophilicity (ωk) and nucleophilicity (Nk) indices are calculated for each atomic site. Reactions typically occur between the most electrophilic center of one molecule and the most nucleophilic center of the other. mdpi.com For instance, in a study of a nitrone, the oxygen atom was identified as the most nucleophilic center (Nk=1.22 eV), while in a nitroalkene, the β-carbon atom of the nitrovinyl group was found to be the most electrophilic site (ωk=0.75 eV). scispace.com This type of analysis would be crucial for predicting how this compound or its derivatives would react with other molecules.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com

MEP analysis is particularly useful for visualizing the polar nature of transition states in reactions. mdpi.com By examining the charge distribution in the transition state structure, one can gain insights into the electronic interactions that stabilize it and drive the reaction forward. For a multifunctional compound like this compound, an MEP map would highlight the electrophilic character of the carbon atoms attached to the electron-withdrawing chloro and nitro groups, and the nucleophilic character of the oxygen atoms of the hydroxyl and nitro groups.

Reaction Mechanism Elucidation

A primary goal of computational studies is to elucidate detailed reaction mechanisms. For this compound, this could involve studying its conversion to other molecules, such as 3-nitroisoxazolines. mdpi.comresearchgate.net Computational modeling can distinguish between different possible mechanistic pathways.

For example, in [3+2] cycloaddition reactions involving related nitro compounds, computational studies have explored whether the mechanism is a concerted, one-step process or a stepwise process involving a zwitterionic intermediate. mdpi.comgrowingscience.com The degree of asynchronicity in bond formation in a one-step mechanism can also be quantified. mdpi.com The presence of a zwitterionic intermediate can be investigated by searching for a stable minimum on the potential energy surface. growingscience.com While kinetic studies and the effect of solvent polarity can suggest a polar mechanism, computational exploration of the potential energy surface provides definitive evidence for or against the existence of such intermediates. growingscience.comscispace.com DFT calculations have shown that for some cycloadditions, even with significant charge transfer and polar transition states, a stable zwitterionic intermediate is not formed, indicating a one-step polar mechanism. mdpi.comgrowingscience.com

Energetic Aspects of Reaction Pathways

The reactivity of this compound is dictated by the interplay of its three functional groups: the chloro, hydroxyl, and nitro groups. Computational studies on related small organic molecules help to elucidate the energetic feasibility of various reaction pathways.

One significant reaction pathway for this compound is its conversion into 3-nitroisoxazoline derivatives. researchgate.netresearchgate.netmdpi.com This transformation is an intramolecular cyclization. From a thermodynamic standpoint, the formation of a five-membered ring system like isoxazoline (B3343090) is generally a favorable process. Density Functional Theory (DFT) calculations on similar cycloaddition reactions indicate that the formation of such heterocyclic products is often thermodynamically stable. mdpi.com The Gibbs free energy of reaction (ΔG) for these types of cyclizations is typically negative, indicating a spontaneous process under appropriate conditions. mdpi.com

Other potential reaction pathways for this compound include nucleophilic substitution and elimination reactions. The presence of a chlorine atom, a good leaving group, and a hydroxyl group on adjacent carbons (a halohydrin motif) suggests the possibility of epoxide formation via an intramolecular Williamson ether synthesis. The energetics of this pathway would be influenced by the basicity of the reaction medium, which would deprotonate the hydroxyl group to initiate the cyclization.

Furthermore, the nitro group, being a strong electron-withdrawing group, can influence the acidity of the neighboring protons and the stability of potential anionic intermediates. Computational studies on nitroalkanes have explored pathways such as dehydration and dehydrohalogenation. sci-rad.com For instance, the dehydration of 1-chloro-1-nitro-2-ethanol to the corresponding nitroalkene has been studied, highlighting the energetic requirements for such transformations. sci-rad.comresearchgate.net The activation enthalpies for such reactions can be significant, often requiring elevated temperatures or specific catalysts. sci-rad.com

The relative energetic barriers of these competing pathways (cyclization, substitution, elimination) would be highly dependent on the specific reaction conditions. Quantum chemical calculations, such as DFT, are instrumental in mapping out the potential energy surfaces for these reactions and identifying the most kinetically and thermodynamically favorable routes.

Transition State Characterization and Analysis

The transition state is a fleeting, high-energy configuration along the reaction coordinate that determines the kinetic feasibility of a chemical transformation. Computational chemistry allows for the detailed characterization of these transient structures.

For the intramolecular cyclization of this compound to form a 3-nitroisoxazoline, the transition state would involve the partial formation of the new carbon-oxygen and nitrogen-oxygen bonds of the heterocyclic ring. Theoretical studies on analogous [3+2] cycloaddition reactions, which are mechanistically related, reveal that these processes often proceed through asynchronous transition states. researchgate.netresearchgate.net This means that the formation of the two new bonds is not simultaneous; one bond is more fully formed than the other in the transition state structure. The asynchronicity of the transition state can be influenced by electronic and steric factors.

Molecular Electron Density Theory (MEDT) has been employed to analyze the mechanisms of similar cycloaddition reactions. researchgate.net This theory focuses on the changes in electron density along the reaction pathway. Analysis of the transition state within the MEDT framework can reveal the polar nature of the reaction, indicating a significant charge transfer between different parts of the molecule as it transforms from reactant to product. growingscience.com

In the case of nucleophilic substitution or elimination reactions of this compound, the transition states would have different characteristics. For an SN2 reaction, the transition state would feature a pentacoordinate carbon center where the incoming nucleophile and the leaving chloride ion are both partially bonded. For an E2 elimination, the transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of a C=C double bond. The geometry and energy of these transition states can be precisely calculated using computational methods, providing insight into the reaction rates and stereochemical outcomes.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the kinetics and thermodynamics of a reaction, a phenomenon that can be effectively modeled using computational methods. rsc.orgresearchgate.netnih.gov For a polar molecule like this compound, solvent effects are expected to be significant.

Computational models for studying solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which solvates the solute. mdpi.com Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational simulation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

The kinetics of reactions involving polar reactants and transition states are particularly sensitive to solvent polarity. rsc.orgscispace.com For instance, in the intramolecular cyclization of this compound, a polar solvent would be expected to stabilize a polar transition state more than the reactant, thus lowering the activation energy and accelerating the reaction. Conversely, if the transition state is less polar than the reactant, a polar solvent would slow the reaction down.

The thermodynamics of the reaction are also affected by the differential solvation of reactants and products. A solvent that better solvates the product compared to the reactant will shift the equilibrium towards the product side. The ability of protic solvents, like water or alcohols, to act as hydrogen bond donors and acceptors would also play a crucial role in solvating the hydroxyl and nitro groups of this compound and any intermediates or products. acs.org

Below is a table summarizing the expected qualitative effects of different solvent types on reactions of this compound, based on general principles of solvent effects on organic reactions.

| Solvent Type | Key Properties | Expected Effect on Reactions of this compound |

| Polar Protic (e.g., water, ethanol) | High dielectric constant, hydrogen bond donor and acceptor | Can stabilize charged intermediates and transition states. Can participate in the reaction as a nucleophile. Effective at solvating the hydroxyl and nitro groups. |

| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, hydrogen bond acceptor only | Good at solvating cations. Can accelerate SN2 reactions by not strongly solvating the nucleophile. |

| Non-polar (e.g., hexane, toluene) | Low dielectric constant | Generally disfavors reactions with polar or charged intermediates and transition states. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com For a class of compounds like nitroaliphatics, which includes this compound, QSAR/QSPR models can be developed to predict various endpoints, including reactivity and toxicity.

The foundation of a QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. researchgate.netqsardb.org

Constitutional descriptors are derived from the molecular formula and include counts of atoms, bonds, and functional groups.

Topological descriptors describe the connectivity of atoms in the molecule.

Geometrical descriptors are related to the three-dimensional structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges on atoms, and dipole moment.

For nitroaliphatic compounds, QSPR models have been developed to predict properties like impact sensitivity. researchgate.netqsardb.orgresearchgate.net These models often find that descriptors related to the nitro group, such as the number of nitro groups (nNO2) and the charges on the nitrogen and oxygen atoms, are critical for accurate predictions. qsardb.orgresearchgate.net This highlights the dominant role of the nitro group in the reactivity and stability of these compounds.

A typical QSAR/QSPR study involves the following steps:

Assembling a dataset of compounds with known activities or properties.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity/property.

Validating the model to ensure its predictive power for new, untested compounds.

The following table provides examples of molecular descriptors that have been used in QSPR studies of nitroaliphatic compounds and their relevance to reactivity.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Constitutional | Number of nitro groups (nNO2) | Directly relates to the energetic content and potential for decomposition. qsardb.org |

| Constitutional | Relative number of nitrogen atoms (nN/natom) | Indicates the proportion of the molecule associated with the energetic nitro functionality. researchgate.net |

| Constitutional | Number of single bonds (nsingle) | Can be related to the overall stability and flexibility of the molecule. researchgate.net |

| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | A lower ELUMO suggests a greater susceptibility to nucleophilic attack. |

| Quantum-Chemical | Maximum positive charge on a hydrogen atom (qH+) | Can indicate the most acidic proton in the molecule, relevant for base-catalyzed reactions. |

| Quantum-Chemical | Maximum negative charge on an oxygen atom of a nitro group (qO(NO2)) | Relates to the electrostatic interactions and potential for coordination with electrophiles. |

Environmental Chemistry and Degradation Mechanisms of 1 Chloro 3 Nitropropan 2 Ol

Hydrolytic Degradation Pathways

Hydrolysis is a primary abiotic degradation pathway for 1-chloro-3-nitropropan-2-ol in aqueous environments. gisera.csiro.au This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds and the formation of new, smaller molecules. gisera.csiro.au The primary mechanisms driving the hydrolytic degradation of this compound are nucleophilic substitution and dehydrohalogenation.

Nucleophilic Substitution Hydrolysis

In this pathway, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the carbon atom bonded to the chlorine atom. europa.euchemguide.co.uksavemyexams.com This results in the displacement of the chlorine atom as a chloride ion and the formation of an alcohol. europa.euchemguide.co.uk For halogenated aliphatic compounds, nucleophilic substitution with water is a common hydrolysis process. europa.eu The reactivity of the halogenoalkane in these reactions depends on the structure of the molecule. chemguide.co.uk

The general mechanism for the nucleophilic substitution of a primary halogenoalkane, such as this compound, with a hydroxide ion involves a direct collision between the two species in a single step, known as an SN2 reaction. chemguide.co.uksavemyexams.com

Table 1: General Scheme of Nucleophilic Substitution Hydrolysis

| Reactant | Nucleophile | Product | Leaving Group |

| This compound | OH⁻ (Hydroxide ion) | 1-Nitropropane-2,3-diol | Cl⁻ (Chloride ion) |

| This compound | H₂O (Water) | 1-Nitropropane-2,3-diol | Cl⁻ (Chloride ion), H⁺ (Proton) |

This table illustrates the expected products from the nucleophilic substitution of this compound by hydroxide ions and water.

Dehydrohalogenation Processes

Dehydrohalogenation is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, leading to the formation of an alkene. byjus.com This process is typically base-mediated. europa.eu For polyhalogenated propanes, dehydrohalogenation can be a dominant degradation pathway at environmentally relevant pH levels. europa.eu In the case of this compound, a strong base can abstract a proton from the carbon adjacent to the chlorine-bearing carbon, initiating the elimination of the chloride ion and the formation of a double bond.

Influence of Environmental Parameters on Degradation

The rate and outcome of the degradation of this compound are significantly influenced by various environmental parameters, particularly pH and the presence of other reactive species in aqueous systems.

pH Effects on Reaction Kinetics and Product Distribution

The pH of the surrounding environment strongly affects hydrolysis reactions. gisera.csiro.au For many organic compounds, hydrolysis mechanisms and product distribution are pH-dependent. europa.eu Base-mediated hydrolysis is often the dominant pathway at higher pH values. europa.eu For instance, the hydrolysis of some halogenated compounds is significantly faster in alkaline conditions due to the increased concentration of the stronger nucleophile, the hydroxide ion, compared to neutral water. europa.eu Conversely, acid-catalyzed hydrolysis can dominate in acidic waters. europa.eu

The rate of dehydrohalogenation is also highly dependent on pH, as it is a base-mediated process. europa.eu Therefore, in alkaline waters, the degradation of this compound via dehydrohalogenation is expected to be more significant.

Abiotic Transformation Processes in Aqueous Systems

Beyond hydrolysis, other abiotic transformation processes can contribute to the degradation of this compound in aqueous environments. epa.gov These processes can include reactions with other chemical species present in the water. While specific data on the abiotic transformation of this compound is limited, general principles of environmental chemistry suggest that processes like oxidation and reduction could play a role, depending on the redox potential of the system and the presence of oxidizing or reducing agents. google.com

Fate and Persistence in Environmental Compartments

The ultimate fate and persistence of this compound in the environment are determined by the interplay of its degradation pathways and the characteristics of different environmental compartments such as water, soil, and air. env.go.jp Its water solubility and potential for volatilization will influence its distribution. The degradation rates under various environmental conditions will dictate its half-life and potential for long-range transport. Given the identified degradation pathways of hydrolysis and potential dehydrohalogenation, it is anticipated that this compound would be more persistent in environments where these degradation mechanisms are slow, such as in cold, neutral pH waters with low microbial activity. Conversely, its persistence would be lower in warmer, alkaline waters.

Analytical Methodologies for the Characterization and Detection of 1 Chloro 3 Nitropropan 2 Ol

Chromatographic Techniques

Chromatography is fundamental for separating 1-chloro-3-nitropropan-2-ol from complex matrices, reaction mixtures, or parent substances. The choice between gas and liquid chromatography typically depends on the sample's nature, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC can be challenging due to the presence of a polar hydroxyl group which may cause peak tailing and potential thermal degradation, methods developed for structurally similar compounds like (±)-3-chloro-1,2-propanediol (3-MCPD) provide a clear blueprint for its analysis. sigmaaldrich.comresearchgate.net

Derivatization is a common strategy to enhance the volatility and thermal stability of polar analytes. For instance, the hydroxyl group of this compound can be derivatized, similar to the process used for 3-MCPD which involves reaction with reagents like phenylboronic acid. researchgate.net This process creates a less polar, more stable derivative suitable for GC analysis.

GC coupled with mass spectrometry (GC-MS) is the preferred method as it provides both chromatographic separation and structural confirmation. sigmaaldrich.comresearchgate.net The mass spectrometer serves as a highly specific and sensitive detector, capable of identifying the compound based on its unique mass spectrum and fragmentation pattern. For impurity analysis, this allows for very low detection limits. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of this compound (Based on 3-MCPD Methods)

| Parameter | Example Specification | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm) | Provides high-resolution separation of analytes. |

| Derivatizing Agent | Phenylboronic Acid | Increases analyte volatility and thermal stability by reacting with the hydroxyl group. researchgate.net |

| Injector | Split/Splitless | Allows for both high concentration and trace-level analysis. researchgate.net |

| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte. researchgate.net |

| Oven Program | Initial 50°C, ramp to 90°C, then ramp to 270°C | Creates a temperature gradient to separate compounds based on boiling points. researchgate.net |

| Detector | Mass Spectrometer (MS) | Provides definitive identification and quantification. sigmaaldrich.comresearchgate.net |

| Ionization Mode | Electron Impact (EI) | Standard ionization technique that generates reproducible fragmentation patterns. nist.govbiointerfaceresearch.com |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of polar, non-volatile, or thermally sensitive compounds like this compound, for which direct GC analysis may be unsuitable. Methods developed for the closely related compound 3-chloro-1,2-propanediol (B139630) demonstrate the applicability of LC. sigmaaldrich.combiointerfaceresearch.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. Separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. biointerfaceresearch.com A mixture of water and an organic modifier like acetonitrile (B52724) is a common mobile phase, with the specific ratio adjusted to optimize the retention and resolution of the analyte. biointerfaceresearch.compsu.edu Detection is often performed using a UV detector, as the nitro group provides a chromophore, although its absorption may not be strong. For higher sensitivity and specificity, coupling the LC system to a mass spectrometer (LC-MS) is the preferred approach, especially for trace-level impurity analysis.

Table 2: Typical Reversed-Phase LC Parameters for Analysis of this compound

| Parameter | Example Specification | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. biointerfaceresearch.com |

| Mobile Phase | Acetonitrile / Water (e.g., 60:40 v/v) | Polar mobile phase to elute the analyte. The composition can be varied to adjust retention time. biointerfaceresearch.compsu.edu |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. biointerfaceresearch.com |

| Detector | UV (e.g., 210 nm) or Mass Spectrometer (MS) | UV detection is a general-purpose method; MS provides higher sensitivity and specificity. |

| Technique | Isocratic or Gradient Elution | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition to improve separation of complex mixtures. psu.edu |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on each of the three carbons, with chemical shifts and splitting patterns (multiplicity) determined by their chemical environment and coupling to adjacent protons. rsc.orgrsc.org

The ¹³C NMR spectrum would show three distinct peaks corresponding to the three carbon atoms, with their chemical shifts indicating the presence of the C-Cl, C-OH, and C-NO₂ functionalities. rsc.orgrsc.org

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. rsc.org The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragment ions resulting from the loss of functional groups such as H₂O, NO₂, and HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for chlorine-containing fragments.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹).

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Multiplets corresponding to CH₂Cl, CHOH, and CH₂NO₂ groups. rsc.org |

| ¹³C NMR | Chemical Shifts (δ) | Three distinct signals for the carbons bonded to Cl, OH, and NO₂ groups. rsc.org |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | Broad O-H stretch (~3400), N-O stretches (~1550, ~1350), C-Cl stretch (~700). |

| Mass Spectrometry | Key Fragments | Molecular ion [M]⁺, [M-H₂O]⁺, [M-NO₂]⁺, [M-HCl]⁺. Isotopic pattern for chlorine. |

Advanced Analytical Approaches for Impurity Profiling

The classification of this compound as a potential genotoxic impurity necessitates the use of advanced and highly sensitive analytical methods for its detection and quantification at trace levels. shachemlin.com Impurity profiling is critical in the pharmaceutical industry to ensure the safety and quality of drug substances and products.

The analytical approaches for impurity profiling build upon the chromatographic methods described previously, but with a focus on achieving very low limits of detection (LOD) and quantification (LOQ).

High-Sensitivity GC-MS and LC-MS/MS : Tandem mass spectrometry (MS/MS) is often employed for its exceptional selectivity and sensitivity. In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) significantly reduces background noise and allows for reliable quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Method Validation : Any method used for impurity profiling must be rigorously validated according to regulatory guidelines (e.g., ICH). Validation demonstrates that the analytical procedure is suitable for its intended purpose and includes evaluation of specificity, linearity, range, accuracy, precision, LOD, and LOQ.

The development of such advanced methods is essential for controlling the levels of this compound in materials where it might be present, ensuring they meet stringent regulatory requirements for genotoxic impurities.

Advanced Applications and Research Frontiers of 1 Chloro 3 Nitropropan 2 Ol in Chemical Synthesis

Role as a Synthetic Precursor in Organic Chemistry

The strategic placement of three distinct functional groups makes 1-chloro-3-nitropropan-2-ol a highly useful precursor in synthetic organic chemistry. Chemists can selectively target each functional group to build intricate molecular frameworks.

Synthesis of Heterocyclic Systems

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. One notable example is its use in the preparation of 3-nitroisoxazoline derivatives. nih.govmdpi.com This transformation is achieved through an intramolecular cyclization reaction. mdpi.com The parent 3-nitro-2-isoxazoline can be synthesized from this compound via cyclization. nih.govmdpi.com This reaction highlights the utility of the compound's bifunctional nature, where the chloro and nitro groups react to form the heterocyclic ring.

The general scheme for this conversion can be represented as:

Reaction Scheme for the Synthesis of 3-Nitroisoxazoline Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

This method provides an alternative route to these important heterocyclic systems, which are otherwise more challenging to prepare. nih.gov

Derivatization for Complex Molecular Architectures

While specific, complex molecules synthesized directly from this compound are not extensively documented in readily available literature, the compound's functional groups offer significant potential for derivatization into more complex structures. The class of β-nitroalcohols, to which this compound belongs, are recognized as valuable intermediates that can be transformed into a variety of other functional groups. numberanalytics.com

The reactivity of each functional group can be exploited in a stepwise manner:

The Nitro Group: Can be reduced to a primary amine, leading to the formation of β-aminoalcohols. These are crucial chiral building blocks in the synthesis of many biologically active molecules, including pharmaceuticals. mdpi.com

The Hydroxyl Group: Can undergo oxidation to a ketone, or can be converted into a better leaving group for substitution reactions.

The Chloro Group: As a good leaving group, it can be readily displaced by a variety of nucleophiles to introduce new functional groups.

The combination of these potential transformations allows for the construction of complex molecules with multiple stereocenters and diverse functionalities. For example, the reduction of the nitro group followed by nucleophilic substitution of the chlorine and modification of the hydroxyl group would lead to a highly functionalized and complex molecular architecture.

Industrial and Pharmaceutical Intermediates

The versatility of this compound makes it a potential intermediate in both industrial and pharmaceutical synthesis. Chiral β-nitroalcohols are important building blocks, particularly for the synthesis of β-adrenergic blockers. nih.gov Although direct application of this compound as a named intermediate in the synthesis of a specific commercial drug is not widely published, its structural motifs are found in pharmaceutically relevant molecules.

For example, the structurally related 1-chloro-3-aryloxy-propan-2-ol skeleton is the backbone of many β-blocker drugs. The potential to transform the nitro group of this compound into an amino group makes it a plausible, albeit not yet fully exploited, precursor for such pharmaceuticals. mdpi.com The commercial availability of this compound from various chemical suppliers supports its role as a readily accessible starting material for larger-scale synthetic operations. chemicalbook.comlookchem.com

Nitroalcohols in general are recognized for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their ability to be converted into amino alcohols is a key transformation in the preparation of active pharmaceutical ingredients like levamisole (B84282) and (R)-tembamide. mdpi.com

Research Tools for Elucidating Nitro Compound Reactivity

This compound serves as an important model compound for studying the reactivity of nitro compounds and for exploring reaction mechanisms. For instance, it has been used in computational studies to investigate the energetic aspects and molecular mechanism of [3+2] cycloaddition reactions. nih.govmdpi.com These studies help to elucidate the regioselectivity and the polar, one-step nature of such reactions. nih.gov

The synthesis of this compound itself is a subject of research to find efficient and high-yield methods. One documented synthesis involves the reaction of epichlorohydrin (B41342) with sodium nitrite (B80452). chemicalbook.com The optimization of this reaction, for example by using catalysts like lanthanum(III) chloride and tetrabutylammonium (B224687) bromide in a biphasic solvent system, provides valuable data on the reactivity of epoxides with nitro-nucleophiles and contributes to the broader understanding of nitro compound chemistry. chemicalbook.com

Synthesis of this compound from Epichlorohydrin

| Reactants | Catalysts/Reagents | Solvent System | Yield | Reference |

|---|

By studying the synthesis and subsequent reactions of this well-defined, multifunctional compound, chemists can gain deeper insights into the fundamental principles of organic reactivity, which can then be applied to the synthesis of more complex and valuable molecules.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

This article has provided a focused overview of the chemical compound 1-Chloro-3-nitropropan-2-ol. Key findings highlight its synthetic accessibility through various routes, including the ring-opening of epichlorohydrin (B41342) and aldol (B89426) condensation. Its trifunctional nature endows it with a rich and varied chemical reactivity, offering pathways to ketones, amines, and a range of substituted derivatives through oxidation, reduction, and nucleophilic substitution reactions. The predicted physicochemical and spectroscopic properties provide a foundation for its identification and handling.

Unexplored Reactivity and Synthetic Opportunities

Despite the known reactivity, there remain significant opportunities for further exploration. The selective transformation of one functional group in the presence of the others presents a synthetic challenge and an area for the development of novel methodologies. For instance, developing highly selective reagents for the oxidation of the alcohol without affecting the nitro or chloro groups, or vice versa, would be of great value. Furthermore, the use of this compound as a precursor for more complex heterocyclic systems, beyond 3-nitroisoxazolines, is an area ripe for investigation.

Advanced Computational Modeling for Predictive Chemistry

The application of advanced computational modeling techniques to this compound and its reactions is an area with considerable potential. More sophisticated theoretical studies could provide a deeper understanding of its conformational preferences, the subtle electronic effects governing its reactivity, and the detailed mechanisms of its various transformations. Such studies could also be used to predict the properties of novel derivatives, guiding future synthetic efforts.

Emerging Applications in Specialized Fields

The unique combination of functional groups in this compound suggests potential applications in specialized fields. The nitro group, a well-known energetic functional group, could make this compound or its derivatives of interest in the field of energetic materials. Its ability to serve as a precursor to amino alcohols opens up possibilities in medicinal chemistry, as the amino alcohol motif is present in many biologically active compounds. Further research into these potential applications could uncover new and valuable uses for this versatile molecule.

Q & A

Q. What are the recommended laboratory methods for synthesizing 1-Chloro-3-nitropropan-2-ol?

Synthesis typically involves sequential functionalization of propanol derivatives. A plausible route includes:

- Step 1: Chlorination of propan-2-ol at the 1-position using thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions to yield 1-chloropropan-2-ol .

- Step 2: Nitration via electrophilic substitution, employing mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Regioselectivity must be controlled to target the 3-position, guided by steric and electronic effects of the chloro group .

- Validation: Monitor reaction progress using TLC and purify via fractional distillation or column chromatography.

Q. How can the molecular structure of this compound be confirmed spectroscopically?

- NMR: ¹H NMR identifies proton environments (e.g., -CH₂Cl, -CH(NO₂)-, and -OH). ¹³C NMR confirms carbon assignments, with deshielding observed at the nitro-bearing carbon .

- IR: Peaks at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- Mass Spectrometry: Molecular ion ([M+H]⁺) at m/z 139.5 (C₃H₇ClNO₃⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. What challenges arise in achieving regioselective nitration of 1-chloropropan-2-ol, and how can they be mitigated?

- Challenge: Competing nitration at the 1-position (adjacent to Cl) due to electron-withdrawing effects destabilizing intermediates.

- Solutions:

- Use low-temperature nitration (-10°C to 0°C) to favor kinetic control and reduce side reactions .

- Introduce steric hindrance via protecting groups (e.g., acetylation of -OH) to direct nitration to the 3-position .

- Optimize solvent polarity (e.g., nitromethane) to stabilize transition states .

Q. How do the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

- Nitro Group: Strong electron-withdrawing effect activates the adjacent carbon for SN2 reactions but may destabilize carbocation intermediates in SN1 pathways.

- Chloro Group: Polarizes the C-Cl bond, facilitating nucleophilic displacement. Steric hindrance at the 1-position may slow SN2 kinetics .

- Experimental Design: Compare reaction rates with analogous compounds (e.g., 1-bromo-3-nitropropan-2-ol) in polar aprotic solvents (DMF, DMSO) to assess leaving group efficacy .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- QSPR Models: Use ACD/Labs Percepta or Gaussian-based DFT calculations to predict logP, pKa, and solubility. Validate against experimental data (e.g., water solubility ~300 g/L at 20°C for similar chloro-propanols ).

- Molecular Dynamics (MD): Simulate solvent interactions to optimize crystallization conditions .

Data Contradictions and Resolution

- Synthesis Routes: describes traditional methods (e.g., Ag₂O-mediated alcohol synthesis), while emphasizes modern intermediates. Resolution lies in selecting methods based on scalability vs. purity needs.

- Acidity Predictions: suggests chloro groups decrease alcohol acidity, but nitro groups increase it. Experimental titration (pH vs. equiv. base) resolves these competing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.